(Z)-Ethyl 3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate
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Overview
Description
(Z)-Ethyl 3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate is a complex organic compound characterized by its multiple fluorine atoms and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate typically involves multi-step organic reactions. One common approach is the reaction of 6-amino-3,5-difluoropyridin-2-yl with 2,4,5-trifluorobenzoyl chloride in the presence of a base, followed by esterification with ethanol.
Industrial Production Methods
In an industrial setting, the compound is produced using large-scale reactors with precise control over temperature, pressure, and reagent concentrations. The process involves continuous monitoring to ensure product purity and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorine atoms can make the compound resistant to oxidation, but under specific conditions, it can be oxidized.
Reduction: : Reduction reactions are less common due to the stability of the fluorine atoms.
Substitution: : Substitution reactions can occur at the amino group or the fluorine atoms, depending on the reagents used.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: : Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: : Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of amines or alcohols.
Substitution: : Formation of different derivatives depending on the substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple fluorine atoms make it valuable in the study of fluorine chemistry and its effects on molecular properties.
Biology
In biological research, the compound is used to study the effects of fluorinated compounds on biological systems. It can be used as a probe to understand the interactions between fluorine atoms and biological macromolecules.
Medicine
In medicine, the compound has potential applications in drug development. Its unique structure may be useful in designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In industry, the compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which (Z)-Ethyl 3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate (E-isomer)
Ethyl 3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate (Z-isomer)
Uniqueness
The uniqueness of (Z)-Ethyl 3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate lies in its specific isomerism and the arrangement of its fluorine atoms, which can significantly affect its chemical and biological properties compared to its E-isomer counterpart.
Properties
IUPAC Name |
ethyl (Z)-2-[(E)-(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-hydroxy-3-(2,4,5-trifluorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F5N3O3/c1-2-28-17(27)8(6-24-16-13(22)5-12(21)15(23)25-16)14(26)7-3-10(19)11(20)4-9(7)18/h3-6,26H,2H2,1H3,(H2,23,25)/b14-8-,24-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMSOAWOEUYVQP-QYHJDKCWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC(=C(C=C1F)F)F)O)C=NC2=C(C=C(C(=N2)N)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C1=CC(=C(C=C1F)F)F)\O)/C=N/C2=C(C=C(C(=N2)N)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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